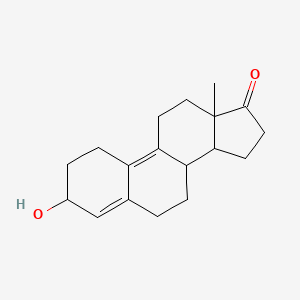3b-Hydroxy-estra-4,9-dien-17-one
CAS No.:
Cat. No.: VC16492342
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H24O2 |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3 |
| Standard InChI Key | QDFACJJKOZIYTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Introduction
Chemical Structure and Fundamental Properties
3β-Hydroxy-estra-4,9-dien-17-one (molecular formula: , molecular weight: 272.4 g/mol) belongs to the estrane family of steroids. Its structure features:
-
A hydroxyl group (-OH) at the 3β position.
-
A ketone group (=O) at C17.
-
Double bonds between C4–C5 and C9–C10, conferring rigidity to the A and B rings .
The compound’s stereochemistry and conjugated double bonds influence its reactivity and interaction with biological targets. Its solubility in organic solvents and sensitivity to light and moisture necessitate careful handling during laboratory analysis .
Metabolic Pathways and Biotransformation
In Vitro Metabolism in Model Species
Comparative in vitro studies using human, equine, and canine liver microsomes reveal that 3β-hydroxy-estra-4,9-dien-17-one is a metabolite of estra-4,9-diene-3,17-dione, a designer steroid. Key metabolic transformations include:
-
Hydroxylation: Addition of hydroxyl groups at C6, C11, and C16 positions.
-
Reduction: Conversion of the C17 ketone to a hydroxyl group, yielding dihydroxylated derivatives .
Species-specific differences exist:
-
Equine models produce unique di-reduced metabolites (e.g., estra-4,9-diene-3,17-diol isomers).
-
Canine systems exhibit reduced reductive activity compared to humans and horses .
Pharmacokinetic Profile
-
Absorption: Orally bioavailable, with rapid hepatic first-pass metabolism.
-
Elimination: Detected in urine as hydroxylated and reduced metabolites for up to five days post-administration in equine studies.
Analytical Detection Strategies
High-Resolution Mass Spectrometry (HR-MS)
HR-MS platforms, such as the Thermo LTQ-Orbitrap, enable precise identification of 3β-hydroxy-estra-4,9-dien-17-one and its metabolites. Key parameters include:
| Parameter | Value |
|---|---|
| Resolution | >30,000 (Full Scan) |
| Mass Accuracy | <5 ppm |
| Ionization Mode | Positive Electrospray |
This method distinguishes structural isomers through accurate mass measurements and fragmentation patterns .
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization with methoxyamine-trimethylsilyl groups enhances volatility, allowing GC-MS detection of underivatized metabolites. Electron ionization spectra provide complementary structural insights .
Species-Specific Metabolite Profiling
The table below compares major metabolites across species:
| Species | Major Metabolites | Detection Window |
|---|---|---|
| Human | 17-hydroxy-estra-4,9-dien-3-one | 72–96 hours |
| Equine | Dihydroxylated estra-4,9-diene derivatives | 120 hours |
| Canine | 6β-hydroxy-estra-4,9-dien-17-one | 48–72 hours |
Biological Activity and Implications
Estrogenic Effects
3β-hydroxy-estra-4,9-dien-17-one binds estrogen receptors (ERα and ERβ) with moderate affinity, modulating transcriptional activity in reproductive tissues. In vitro assays show it stimulates MCF-7 breast cancer cell proliferation at nanomolar concentrations, suggesting potential estrogenic potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume